5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a 3-methylsulfanyl-phenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine typically involves the reaction of 3-methylsulfanyl-benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine undergoes several types of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,5-diphenyl-1H-pyrazole: Similar structure but lacks the methylsulfanyl group.
2-[(2-R-4-fluoro-3-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole: Contains a different heterocyclic ring but shares the methylsulfanyl-phenyl group.
Uniqueness
5-(3-Methylsulfanyl-phenyl)-2H-pyrazol-3-ylamine is unique due to the presence of both the pyrazole ring and the methylsulfanyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(3-methylsulfanylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H11N3S/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13) |
InChI Key |
BDIXVVVJXIHFDR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.